molecular formula C4H6ClNO B2620259 3-Chloropyrrolidin-2-one CAS No. 99382-19-1

3-Chloropyrrolidin-2-one

Cat. No.: B2620259
CAS No.: 99382-19-1
M. Wt: 119.55
InChI Key: PJVMVQJOLWEKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloropyrrolidin-2-one is a chemical compound with the molecular formula C4H6ClNO. It is a derivative of pyrrolidin-2-one, where a chlorine atom is substituted at the third position of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrrolidin-2-one can be achieved through several methods. One common approach involves the chlorination of pyrrolidin-2-one using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another method includes the ring contraction and deformylative functionalization of piperidine derivatives, which involves a cascade reaction mechanism .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes, where pyrrolidin-2-one is treated with chlorinating agents in the presence of catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Chloropyrrolidin-2-one involves its interaction with various molecular targets. The chlorine atom at the third position enhances its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound can modulate biological pathways by interacting with enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Chloropyrrolidin-2-one is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

3-chloropyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVMVQJOLWEKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99382-19-1
Record name 3-chloropyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.